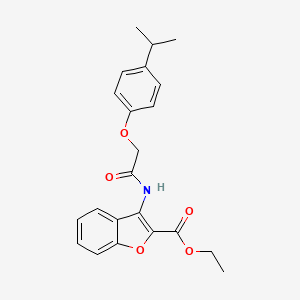

![molecular formula C21H21NO5 B2678108 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1358504-92-3](/img/structure/B2678108.png)

5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

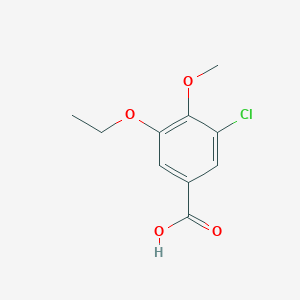

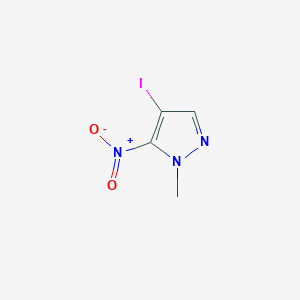

“5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is a chemical compound with the molecular formula C21H21NO5. It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of electron-rich elements such as –OCH3, –Cl, –CHO, and –F as substituents on the phenyl ring may contribute to its properties .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The compound’s molecular weight is 367.401.Chemical Reactions Analysis

Indole derivatives, including “5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole”, can undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique

Antimicrobial Activity

A study by Babu et al. (2015) synthesized novel derivatives related to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole through a series of cyclization and treatment processes. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Serotonin and Dopamine Receptor Modulation

Research by Perregaard et al. (1992) focused on the synthesis of 1-(4-fluorophenyl)-1H-indoles, including structures similar to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole, to explore their affinity as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This study highlighted the potential of these compounds in modulating central serotonin and dopamine receptor activity, which could be beneficial for developing treatments for psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Radioligand Development for PET Imaging

Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives related to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole as analogs of selective D4 receptor ligands. These compounds were characterized for their affinity and selectivity towards dopamine D4 receptors, aiming to develop radioligand candidates for positron emission tomography (PET) imaging of dopamine D4 receptors (Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006).

Organic Synthesis and Chemical Process Development

Hu and Su (2020) detailed a novel synthetic route towards vilazodone, utilizing intermediates that include structures similar to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole. This approach emphasizes the significance of such compounds in facilitating the synthesis of pharmacologically active molecules, showcasing the compound's role in streamlining synthetic pathways and improving yields and purities (Hu & Su, 2020).

Propriétés

IUPAC Name |

methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-7-5-6-8-14(13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGRDIWUMAQDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)

![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)